molecular formula C12H9ClN4OS2 B2693808 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 690960-11-3

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2693808
CAS No.: 690960-11-3
M. Wt: 324.8
InChI Key: UUJJALCDZOJQHI-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound that contains both thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of o-bromo-arylisothiocyanates with aroylhydrazides, leading to the formation of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles . The reaction conditions often include the use of catalysts such as CuCl2·2H2O and 1,10-phenanthroline in water as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or triazole rings .

Scientific Research Applications

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide has several scientific research applications:

    Anticancer Research: The compound exhibits cytotoxic activities against various cancer cell lines, including breast cancer, cervical cancer, and lung cancer cells.

    Antibiotic Development: It has potential efficacy against bacterial infections by inhibiting bacterial growth or replication.

    Antifungal Applications: The compound can be used as a fungicide in agriculture to treat plant diseases.

    Enzyme Inhibition Studies: It can act as an enzyme inhibitor, valuable for understanding disease mechanisms and developing therapeutic agents.

    Pharmaceutical Drug Synthesis: The compound’s structure allows for the formation of hydrogen bonds with various targets, making it a potential scaffold for developing new drugs.

    Imaging Agent Research: Compounds with similar structures have been explored as potential PET imaging agents.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is unique due to its combined thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c13-8-3-1-7(2-4-8)9-5-19-11-15-16-12(17(9)11)20-6-10(14)18/h1-5H,6H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJJALCDZOJQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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